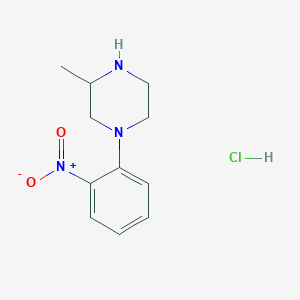

3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride

Description

Historical Context and Discovery

The synthesis of nitroaryl-piperazine derivatives emerged prominently in the late 20th century as researchers explored modifications to the piperazine scaffold to enhance binding affinity for neurotransmitter receptors. While early work focused on 1-(4-nitrophenyl)piperazine analogs, the introduction of methyl groups at the 3-position of the piperazine ring marked a strategic shift toward optimizing steric and electronic properties. The specific compound this compound was first reported in pharmaceutical patent literature during the 2000s as part of efforts to develop selective ligands for serotonin and dopamine receptors. Its hydrochloride salt form improves solubility for in vitro pharmacological testing, a critical advancement over earlier non-ionic derivatives.

Structural Significance of Piperazine-Nitrophenyl Hybrids

The molecular structure of this compound (C₁₁H₁₅N₃O₂·HCl) features three key components:

- Piperazine core : A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and protonation at physiological pH.

- 2-Nitrophenyl group : The meta-substituted nitro group (-NO₂) introduces strong electron-withdrawing effects, influencing π-π stacking interactions and redox potential.

- Methyl substituent : The 3-methyl group creates torsional strain that restricts conformational flexibility, potentially enhancing target selectivity.

Table 1: Comparative Structural Properties of Nitrophenylpiperazine Derivatives

This structural diversity directly impacts physicochemical properties such as melting point (131–133°C for the 4-nitro analog vs. 257.72 g/mol for the title compound) and logP values, which govern membrane permeability.

Academic Relevance in Medicinal Chemistry

Piperazine-nitrophenyl hybrids serve as privileged scaffolds in CNS drug development. The 2-nitro substitution pattern in this compound provides distinct advantages:

- Receptor subtype selectivity : The ortho-nitro group creates steric hindrance that may favor binding to 5-HT₁A over 5-HT₂A receptors, as demonstrated in radioligand displacement studies.

- Metabolic stability : Nitro groups resist first-pass metabolism compared to amine or hydroxyl functionalities, prolonging half-life in preclinical models.

- Synthetic versatility : The compound serves as a precursor for reduced nitro-to-amine derivatives, enabling structure-activity relationship (SAR) studies through catalytic hydrogenation.

Recent applications extend beyond neuroscience, with analogs showing promise as:

- Anticancer agents targeting hypoxic tumor microenvironments via nitroreductase-activated prodrug mechanisms

- Antimicrobial scaffolds through nitro group-mediated disruption of bacterial redox systems

Key Research Finding : Hybridization strategies attaching 4-nitroimidazole moieties to piperazine cores (e.g., in compound 9g from PMC10480608) demonstrate IC₅₀ values of 2.00 μM against MCF-7 breast cancer cells, highlighting the therapeutic potential of nitro-piperazine architectures.

Properties

IUPAC Name |

3-methyl-1-(2-nitrophenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c1-9-8-13(7-6-12-9)10-4-2-3-5-11(10)14(15)16;/h2-5,9,12H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBQMZUATAPXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates with thiophenol (PhSH) followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

Oxidation: Products may include nitroso or nitro derivatives.

Reduction: The primary product is the corresponding amine derivative.

Substitution: Various substituted piperazine derivatives can be formed, depending on the reagents used.

Scientific Research Applications

Structural Characteristics

The presence of the nitrophenyl group enhances the compound's reactivity and biological activity, making it a subject of interest in pharmacology. Its piperazine structure allows for diverse interactions with biological targets.

Chemistry

3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique chemical properties facilitate various reactions, including:

- Oxidation : The nitrophenyl group can be oxidized to form nitro derivatives.

- Reduction : The nitro group can be reduced to an amine using reducing agents.

- Substitution Reactions : The compound can undergo nucleophilic substitutions, particularly at the nitrogen atoms of the piperazine ring.

Biology and Medicine

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial and Antiviral Properties : Investigations into its biological activities suggest potential efficacy against various pathogens.

- Psychopharmacological Effects : Studies show that it interacts with neurotransmitter systems, particularly serotonin and dopamine receptors, indicating potential applications in treating mood disorders such as depression and anxiety.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties make it valuable for creating innovative compounds in pharmaceuticals and other chemical industries.

Antidepressant Effects

A study demonstrated that compounds similar to 3-Methyl-1-(2-nitrophenyl)piperazine exhibited significant antidepressant-like effects in animal models. This suggests potential efficacy in human applications for treating mood disorders.

Neuropharmacological Investigations

Research revealed that this compound can influence signaling pathways associated with mood regulation. Its ability to modulate receptor activity indicates a promising direction for developing new treatments for mood disorders.

Safety and Toxicology Assessments

Preliminary toxicity assessments indicate that while the compound shows promise as a therapeutic agent, further studies are needed to evaluate its safety profile comprehensively.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules . These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituents are summarized below:

Key Observations :

- Electron Effects : The 2-nitrophenyl group in the target compound introduces stronger electron-withdrawing effects compared to methoxy (HBK16, Compound 7) or chloro (1-(5-chloro-2-methoxyphenyl)piperazine) substituents. This may reduce basicity of the piperazine nitrogen and alter solubility .

- Steric and Positional Effects: The nitro group on the aromatic ring (target) vs.

- Biological Activity : Methoxy-substituted analogs (e.g., HBK16, Compound 7) show affinity for 5-HT1A receptors, while the nitro group in the target compound may shift selectivity toward other targets (e.g., dopamine transporters) .

Physicochemical Properties

Table 1: NMR Chemical Shifts of Piperazine Derivatives

Notes:

- Protonation of the piperazine ring (as in hydrochloride salts) deshields protons and shields carbons in NMR .

- The nitro group in the target compound may further deshield adjacent protons due to electron withdrawal.

Key Insights :

- The nitro group in the target compound may reduce emetic effects compared to piperazine hydrochloride due to altered interaction with the chemoreceptor trigger zone .

- Methoxy and chloro substituents (e.g., HBK16) enhance receptor affinity but may increase toxicity, whereas the nitro group could offer a unique pharmacokinetic profile .

Biological Activity

3-Methyl-1-(2-nitrophenyl)piperazine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methyl group at the 3-position and a nitrophenyl group at the 1-position. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth, although specific data on minimum inhibitory concentrations (MICs) is limited in current literature.

2. Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Notably, it has demonstrated cytotoxic effects against several human cancer cell lines, including pancreatic and breast cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest, particularly in the G1 phase .

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:

- Receptor Interaction : The piperazine moiety allows for binding to various neurotransmitter receptors, potentially influencing pathways involved in cell proliferation and survival.

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, leading to oxidative stress and subsequent cell death.

Case Studies

Several studies have investigated the efficacy of this compound:

- Cytotoxicity Assays : In a study involving multiple human cancer cell lines, the compound was shown to reduce cell viability significantly compared to control groups. The SRB assay confirmed its potency against HCT-116 colon cancer cells, with notable induction of apoptosis as evidenced by increased caspase-3 activity .

- In Vivo Studies : Although primarily in vitro studies dominate the current research landscape, preliminary in vivo studies suggest potential therapeutic benefits in animal models, warranting further exploration into its pharmacokinetics and bioavailability.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(2-Nitrophenyl)piperazine | Lacks methyl group at 3-position | Reduced reactivity and activity |

| 3-Methylpiperazine | Lacks nitrophenyl group | Different chemical properties |

| 2-Nitrophenylpiperazine | Nitro group at different position | Variations in reactivity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-1-(2-nitrophenyl)piperazine hydrochloride, and what catalysts/solvents are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with nucleophilic substitution between 2-nitrophenyl derivatives and methylpiperazine precursors. For example, analogous compounds (e.g., 1-(2-fluoro-benzyl)-2-methyl-piperazine hydrochloride) are synthesized using acidic conditions and catalysts like HCl or H₂SO₄ to facilitate alkylation . Solvents such as ethanol or DMF are preferred for their polarity, which stabilizes intermediates. Optimization requires monitoring reaction time (12–24 hrs) and temperature (60–80°C) to avoid by-products like nitro-group reduction .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Confirm the presence of the methyl group (δ ~2.3 ppm for CH₃) and aromatic protons (δ ~7.5–8.5 ppm for nitrophenyl) .

- Mass Spectrometry : Validate molecular weight (e.g., 285.73 g/mol for analogous compounds) and fragmentation patterns .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) and mobile phases like acetonitrile/water .

Q. What biological targets are associated with structurally similar piperazine derivatives, and how are interaction studies designed?

- Methodological Answer : Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin 5-HT₁A or dopamine D₂). For example, 1-(2-fluoro-benzyl)-2-methyl-piperazine hydrochloride shows affinity in radioligand binding assays using HEK293 cells transfected with target receptors . Dose-response curves (0.1–100 µM) and competitive binding with reference ligands (e.g., ketanserin for 5-HT₂A) are standard .

Advanced Research Questions

Q. How can computational methods improve the design of this compound derivatives with enhanced receptor affinity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target receptors (e.g., 5-HT₁A). Focus on substituent effects (e.g., nitro-group orientation) .

- QSAR Models : Corrogate substituent electronegativity (e.g., –NO₂ vs. –Cl) with IC₅₀ values from literature .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How should researchers address contradictions in reported biological activities of piperazine derivatives?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell line: CHO vs. HEK293; incubation time: 1 hr vs. 24 hrs) .

- Meta-Analysis : Pool data from PubChem or ChEMBL to identify outliers (e.g., anomalous IC₅₀ values due to assay pH variations) .

- Proteomic Profiling : Use mass spectrometry to detect off-target interactions that may explain discrepancies .

Q. What strategies optimize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Degradation Studies : Monitor decomposition via HPLC under stressors (e.g., 40°C/75% RH for 4 weeks). Nitro groups are prone to photodegradation; thus, amber vials are essential .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) and store at –80°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.